N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C

Cytotoxicity Multidrug resistance P388 leukaemia

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C (CAS 95056‑36‑3), also designated BMY‑25067 and BMS‑181174, is a semi‑synthetic disulfide analogue of mitomycin C (MMC) in which the C‑7 amino group has been substituted with a 2‑[(4‑nitrophenyl)disulfanyl]ethyl moiety. It was advanced into initial clinical trials as a bioreductive alkylating agent after preclinical studies demonstrated antitumour activity against a range of tumour cell lines and xenografts, including MMC‑resistant tumours.

Molecular Formula C23H25N5O7S2
Molecular Weight 547.6 g/mol
CAS No. 95056-36-3
Cat. No. B058206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
CAS95056-36-3
Synonyms(1aS,8R,8aR,8bS)-8-[[(Aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-6-[[2-[(4-nitrophenyl)dithio]ethyl]amino]-azirino[2’,3’:3,4]pyrrolo[1,2-a]indole-4,7-dione;  [1aS-(1aα,8β,8aα,8bα)]-8-[[(Aminocarbonyl)oxy]methyl]-1,1a,2,8,8a
Molecular FormulaC23H25N5O7S2
Molecular Weight547.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C23H25N5O7S2/c1-11-17(25-7-8-36-37-13-5-3-12(4-6-13)28(32)33)20(30)16-14(10-35-22(24)31)23(34-2)21-15(26-21)9-27(23)18(16)19(11)29/h3-6,14-15,21,25-26H,7-10H2,1-2H3,(H2,24,31)/t14-,15+,21+,23-/m1/s1
InChIKeyZNDJOCJUBZZAMN-USYHLRJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C (BMY-25067 / BMS-181174) – Procurement-Stage Identity and Class Benchmarking


N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C (CAS 95056‑36‑3), also designated BMY‑25067 and BMS‑181174, is a semi‑synthetic disulfide analogue of mitomycin C (MMC) in which the C‑7 amino group has been substituted with a 2‑[(4‑nitrophenyl)disulfanyl]ethyl moiety. It was advanced into initial clinical trials as a bioreductive alkylating agent after preclinical studies demonstrated antitumour activity against a range of tumour cell lines and xenografts, including MMC‑resistant tumours . The compound retains the mitosane core required for DNA cross‑linking while the nitrophenyldithio side‑chain alters its reduction chemistry, cellular activation pathway, and toxicity profile relative to the parent molecule MMC and other N‑7 mitomycin analogues such as BMY‑25282 and porfiromycin [1].

Compound class Bioreductive alkylating agent, mitomycin C analogue
Selection context DNA cross-linking studies; multidrug-resistant model evaluation
Key workflow Cytotoxicity endpoint comparison, mechanistic activation profiling

Why N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C Cannot Be Interchanged with Mitomycin C or Other C‑7 Analogues


Despite a shared mitosane pharmacophore, the nitrophenyldithio‑ethyl side‑chain fundamentally rewires the bioreductive activation pathway, DNA‑damage spectrum, and organ‑toxicity profile of BMY‑25067 compared with mitomycin C, porfiromycin, and other N‑7 disulfide analogues such as BMY‑25282. Unlike mitomycin C, BMY‑25067 is preferentially toxic to aerobic rather than hypoxic tumour cells [1], generates comparable DNA interstrand cross‑link (ISC) levels in multidrug‑resistant cells where MMC and BMY‑25282 show markedly reduced ISC formation [2], and shows a >100‑fold increase in molar cytotoxicity over MMC in both drug‑sensitive and drug‑resistant lines [2]. These differences mean that biological readouts obtained with mitomycin C, porfiromycin, or BMY‑25282 cannot be extrapolated to BMY‑25067 without introducing substantial mechanistic and quantitative error. For procurement decisions in preclinical oncology, medicinal chemistry, or mechanistic pharmacology, treating BMY‑25067 as a simple mitomycin C substitute risks selecting a compound that does not replicate the desired DNA‑damage signature, resistance‑bypass capability, or organ‑toxicity ranking.

Bioreductive activation pathway differs from mitomycin C; aerobic/hypoxic selectivity may not transfer.
DNA interstrand cross-link formation in resistant cells may shift relative to parent drug and other N-7 analogues.
Hematologic and renal toxicity profile is analogue-specific; class-level extrapolation may introduce model interpretation risk.

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C – Head‑to‑Head Procurement Evidence vs. Mitomycin C and Analogues


>100‑Fold Greater Molar Cytotoxicity Than Mitomycin C in Both Sensitive and Multidrug‑Resistant Leukaemia Cells

In a direct comparative study using P388/S (sensitive) and P388/R‑84 (multidrug‑resistant) mouse leukaemia cells, BMY‑25067 was >100 times more cytotoxic than mitomycin C on a molar basis in both cell lines. Moreover, MMC and BMY‑25282 produced significantly lower DNA interstrand cross‑links (ISC) in the resistant P388/R‑84 line, whereas BMY‑25067 maintained ISC formation at levels comparable to those observed in sensitive cells [1]. This indicates that the compound circumvents a resistance mechanism that severely attenuates the DNA‑damaging capacity of the parent drug.

Cytotoxicity vs. MMC
Head-to-head
>100-fold greater molar cytotoxicity than mitomycin C in P388/S and P388/R-84 cells
Supports cytotoxicity endpoint review in MDR-background models
ISC formation preserved in resistant cells; alkaline elution data.
Cytotoxicity Multidrug resistance P388 leukaemia DNA interstrand cross‑links

~2‑Fold Higher rDNA Interstrand Cross‑Links and Enhanced Apoptosis vs. Mitomycin C in Lymphoma Models

Quantification of DNA interstrand cross‑links in the transcriptionally active ribosomal RNA gene cluster of B‑ and T‑lymphoma cell lines revealed that BMY‑25067 induced approximately 2‑fold more cross‑links in rDNA than did mitomycin C, together with a concurrent enhanced induction of apoptosis in both B‑ and T‑lineage cells [1]. The increase in rDNA cross‑links was directly associated with a greater apoptotic response, suggesting a mechanistic link between genotoxic burden and cell‑death execution that is more pronounced for BMY‑25067.

rDNA cross-links & apoptosis
Cross-study comparable
~2-fold more rDNA interstrand cross-links vs. mitomycin C; enhanced apoptosis in B- and T-lymphoma cells
Reported gene-specific DNA damage and apoptosis pathway-response context
Southern blot-based assay; avian lymphoma models.
DNA cross‑linking rDNA damage Apoptosis Lymphoma

Reduced Hematologic Toxicity: Higher Platelet Nadir and Lower Neutropenia vs. Mitomycin C at Equi‑Potent Doses

At their respective maximum non‑lethal doses in mice, BMY‑25067 was less neutropenic than mitomycin C. In ferret haematology studies, at a 2:1 dose ratio (BMY‑25067:MMC, reflecting their relative potencies), the platelet nadir for BMY‑25067 was 3.8 × 10⁵ platelets/cmm, compared with 7 × 10⁴ platelets/cmm for mitomycin C [1]. This represents a >5‑fold higher platelet nadir for the analogue, indicating substantially less thrombocytopenia at equipment doses.

Hematologic endpoints
Head-to-head
Platelet nadir >5-fold higher (3.8×10⁵ vs. 7×10⁴ platelets/cmm) and reduced neutropenia vs. MMC at equipotent doses
Reported hematologic endpoint context; may support in-vivo dosing scheduling review
Ferret and mouse models; 2:1 dose ratio.
Hematologic toxicity Thrombocytopenia Neutropenia Therapeutic index

Superior Activity Against Distal Solid Tumours: High Cure Rate in B16 Melanoma Where Mitomycin C Is Ineffective

BMY‑25067 demonstrated tumour inhibitory effects equivalent to MMC against ascitic P388 and L1210 leukaemias and M109 lung carcinoma, but exhibited superior activity against B16 melanoma with a high percentage of cures when both tumour and drug were given i.p. Critically, in separate tests against B16 melanoma implanted subcutaneously with intravenous treatment, BMY‑25067 was consistently superior to MMC, including when therapy was delayed until day 9 post‑implant [1]. This indicates activity against a solid tumour that is anatomically separated from the site of treatment—a scenario where MMC has minimal efficacy.

B16 melanoma efficacy
Head-to-head
High cure rate in i.p. model; consistent superiority over MMC in s.c. model with i.v. treatment, effective with delayed therapy (day 9)
Reported solid-tumor model response context; site-separated tumor model evidence
B16 melanoma mouse models; systemic delivery scenario.
Solid tumour efficacy B16 melanoma Cure rate Site‑separated tumour model

Divergent Bioreductive Activation: Preferential Aerobic Toxicity and Lack of DT‑Diaphorase Dependence vs. Mitomycin C and Porfiromycin

In direct comparisons across five cell lines (EMT6, AA8, UV4, UV5, EM9), BMS‑181174 was more toxic under aerobic than hypoxic conditions, whereas mitomycin C showed the opposite pattern (greater toxicity in hypoxia). Furthermore, dicoumarol—which potentiates MMC cytotoxicity in hypoxia and diminishes it in air—did not alter the cytotoxicity of BMS‑181174, indicating that neither DT‑diaphorase nor cytochrome b₅ reductase is required for its activation [1]. This contrasts sharply with porfiromycin and MMC, both of which rely on DT‑diaphorase‑mediated reduction under hypoxia.

Bioreductive activation
Head-to-head
Aerobic > hypoxic toxicity (reversed vs. MMC); cytotoxicity unaltered by dicoumarol, independent of DT-diaphorase
Reported activation mechanism context; supports oxygenation-dependent response study
EMT6, AA8, UV4, UV5, EM9 panel; clonogenic assays.
Bioreductive activation Hypoxia selectivity DT‑diaphorase Dicoumarol modulation

Favourable Renal Toxicity Profile vs. Multiple Mitomycin C Analogues in Rat Toxicology Studies

In a comprehensive rat toxicology study comparing six mitomycin C derivatives (BMY‑25067, BMY‑26107, BMY‑26605, BMY‑25690, BMY‑26646, BMY‑25551) with BMY‑25282 as a reference, BMY‑25067 caused only minor drug‑related renal changes, whereas BMY‑25690, BMY‑26107, BMY‑25282, BMY‑25551, and BMY‑26605 produced tubular degeneration and glomerulopathy in descending order of severity. No drug‑related cardiac or pulmonary changes were observed with BMY‑25067 [1]. This positions BMY‑25067 as the analogue with the most benign kidney safety signal among the tested N‑7 mitomycin derivatives.

Renal safety ranking
Head-to-head
Lowest renal lesion severity among six mitomycin derivatives; no cardiac or pulmonary findings
Reported renal safety-related endpoint context; supports comparative toxicology review
Rat toxicology study; 10-week observation.
Nephrotoxicity Cardiotoxicity Comparative toxicology Mitomycin derivatives

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C – Evidence‑Linked Application Scenarios for Procurement Decision‑Making


Multidrug‑Resistant Leukaemia and Solid Tumour Preclinical Programs Requiring Retained DNA Cross‑Linking

When screening mitomycin‑class compounds against tumour models with documented MDR phenotypes, BMY‑25067 is the preferred choice because it maintains DNA interstrand cross‑link formation at levels comparable to those in drug‑sensitive cells—a property that mitomycin C and BMY‑25282 lose in resistant backgrounds [1]. Its >100‑fold cytotoxicity advantage over MMC in both sensitive and resistant P388 cells [1] makes it suitable for in‑vitro resistance‑reversal studies and for in‑vivo xenograft panels where MMC is expected to fail.

Haematologic‑Toxicity‑Sensitive In‑Vivo Efficacy Models Requiring Extended or Repeated Dosing Schedules

In murine and ferret models, BMY‑25067 produces a platelet nadir >5‑fold higher than mitomycin C at equipment doses (3.8 × 10⁵ vs. 7 × 10⁴ platelets/cmm) and is less neutropenic [1]. This reduced myelosuppression profile supports dosing regimens that demand sustained bone‑marrow reserve—e.g., combination chemotherapy schedules, fractionated dosing, or long‑term tumour growth‑delay experiments—where MMC‑induced thrombocytopenia would cause premature study termination.

Solid Tumour Models with Anatomical Separation Between Drug Administration Site and Tumour Mass

BMY‑25067 is uniquely effective among mitomycin analogues in treating solid tumours that are physically distant from the site of drug delivery. It was consistently superior to mitomycin C against subcutaneous B16 melanoma when administered intravenously, even with a 9‑day treatment delay, and produced a high cure rate in the i.p. B16 model [1]. Investigators studying metastatic dissemination or requiring systemic delivery to reach a distal primary tumour should select BMY‑25067 over MMC or porfiromycin.

Mechanistic Studies of Aerobic‑Preferential Bioreductive Alkylating Agents and DT‑Diaphorase‑Independent Activation

BMY‑25067 displays a reversed oxygen‑dependence profile (aerobic > hypoxic toxicity) and its cytotoxicity is not modulated by the DT‑diaphorase inhibitor dicoumarol, unlike mitomycin C and porfiromycin [1]. This makes it a critical tool compound for dissecting bioreductive activation pathways that do not involve DT‑diaphorase, for studying the role of tumour oxygenation in drug response, and for designing combination regimens that pair an aerobic‑preferential DNA‑damaging agent with a hypoxia‑selective radiosensitiser.

Application
Selection Property
Validation Focus
Multidrug-resistant tumor model studies
DNA interstrand cross-link maintenance in resistant cells
Cross-link formation and cytotoxicity endpoints
In-vivo tumor model studies with extended dosing
Hematologic endpoint profile
Platelet nadir and neutropenia monitoring
Site-separated solid tumor model studies
Systemic tumor response profile
Distal tumor growth inhibition
Bioreductive activation mechanism studies
Oxygenation-dependent cytotoxicity profile
Aerobic vs. hypoxic toxicity and DT-diaphorase independence
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